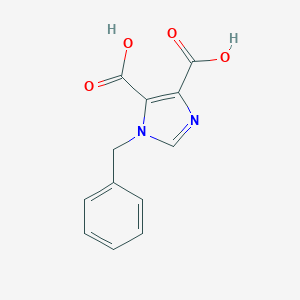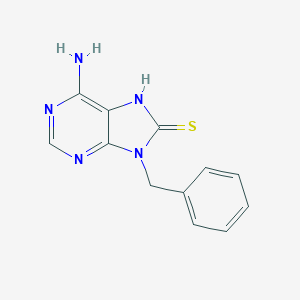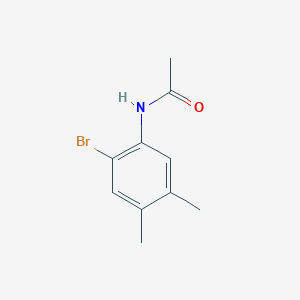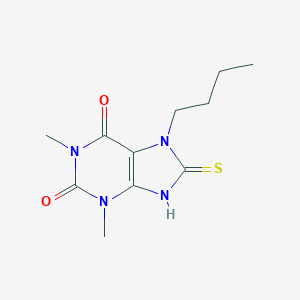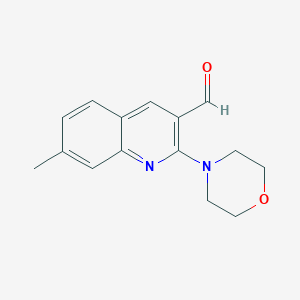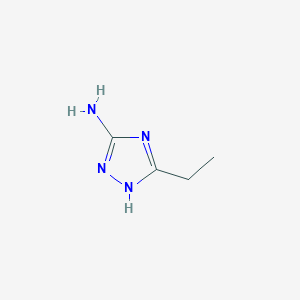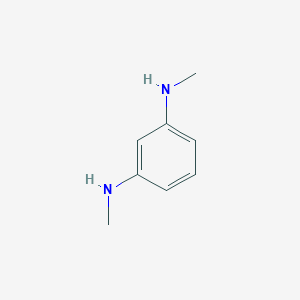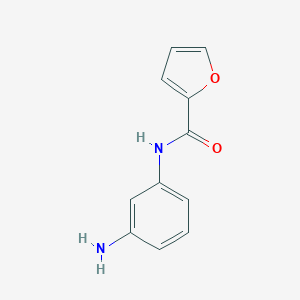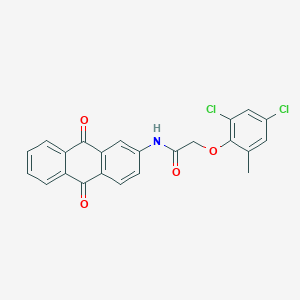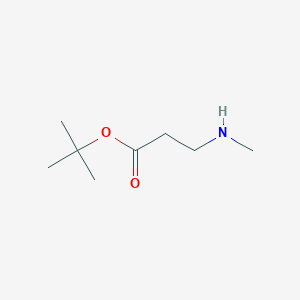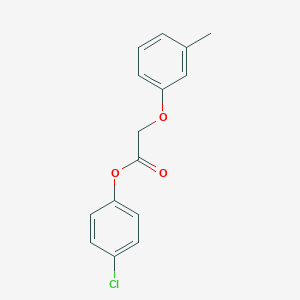
4-Chlorophenyl (3-methylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorophenyl (3-methylphenoxy)acetate, commonly known as MCPA, is a herbicide that is widely used in agriculture to control broadleaf weeds. It is a synthetic compound that belongs to the family of phenoxy herbicides. MCPA is highly effective in controlling weeds in various crops such as cereals, potatoes, and sugar beets.
Mecanismo De Acción
MCPA acts by disrupting the growth and development of broadleaf weeds. It is absorbed by the leaves and stems of the weeds and translocated to the growing points, where it inhibits the production of auxin, a plant growth hormone. This results in the deformation and stunting of the weed, leading to its eventual death.
Efectos Bioquímicos Y Fisiológicos
MCPA has been shown to have low toxicity to mammals and birds. It is rapidly metabolized in the liver and excreted in the urine. However, MCPA can have toxic effects on aquatic organisms such as fish and amphibians. It can also have negative impacts on soil microorganisms and plant growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MCPA is a widely used herbicide in agricultural research. Its low cost and high effectiveness make it a popular choice for weed control. However, MCPA can have negative impacts on non-target organisms and can affect soil and water quality. Therefore, it is important to use MCPA with caution and to follow proper safety protocols in laboratory experiments.
Direcciones Futuras
There are several future directions for research on MCPA. One area of interest is the development of new herbicides that are more effective and have lower environmental impacts. Another area of research is the investigation of the long-term effects of MCPA on soil and water quality. Additionally, there is a need for further research on the impact of MCPA on non-target organisms and the development of strategies to mitigate these impacts.
Conclusion:
In conclusion, MCPA is a widely used herbicide that is effective in controlling broadleaf weeds in various crops. It is synthesized by the reaction of 3-methylphenol with chloroacetic acid and has been extensively studied for its herbicidal properties. MCPA acts by disrupting the growth and development of broadleaf weeds and has low toxicity to mammals and birds. However, it can have negative impacts on non-target organisms and can affect soil and water quality. Therefore, it is important to use MCPA with caution and to follow proper safety protocols in laboratory experiments. There are several future directions for research on MCPA, including the development of new herbicides and the investigation of its long-term effects on the environment.
Métodos De Síntesis
MCPA is synthesized by the reaction of 3-methylphenol with chloroacetic acid in the presence of a catalyst such as sulfuric acid. The reaction produces MCPA as a white crystalline solid with a melting point of 98-100°C. The purity of MCPA can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
MCPA has been extensively studied for its herbicidal properties. It is widely used in agricultural research to study the effects of herbicides on crop growth and weed control. MCPA has also been used in ecological studies to investigate the impact of herbicides on non-target organisms such as insects and birds. In addition, MCPA has been studied for its potential use as a chemical intermediate in the synthesis of other compounds.
Propiedades
Número CAS |
62095-42-5 |
|---|---|
Nombre del producto |
4-Chlorophenyl (3-methylphenoxy)acetate |
Fórmula molecular |
C15H13ClO3 |
Peso molecular |
276.71 g/mol |
Nombre IUPAC |
(4-chlorophenyl) 2-(3-methylphenoxy)acetate |
InChI |
InChI=1S/C15H13ClO3/c1-11-3-2-4-14(9-11)18-10-15(17)19-13-7-5-12(16)6-8-13/h2-9H,10H2,1H3 |
Clave InChI |
SKKMURHUNFVROZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)OC2=CC=C(C=C2)Cl |
SMILES canónico |
CC1=CC(=CC=C1)OCC(=O)OC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate](/img/structure/B185337.png)
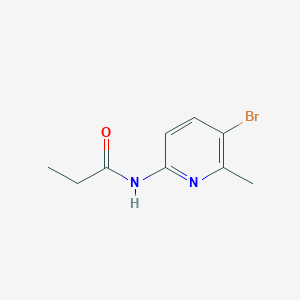
![(3As,4R,6R,6aS)-4-chloro-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B185339.png)
